N-(2-cyclopropyl-2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
Description
N-(2-cyclopropyl-2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide: is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-(2-cyclopropyl-2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-18-14(12-5-3-2-4-6-12)15(21-10)16(20)17-9-13(19)11-7-8-11/h2-6,11H,7-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRNFIPYIGPWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NCC(=O)C2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the thiazole derivative is reacted with an appropriate amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group can yield cyclopropyl ketones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: Due to its structural similarity to biologically active thiazole derivatives, this compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It can be used as a probe to study the interactions of thiazole derivatives with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a tool to explore the mechanisms of action of thiazole-containing drugs and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-1,3-thiazole-5-carboxamide: Lacks the cyclopropyl group, which may affect its biological activity and pharmacokinetic properties.
N-(2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide: Similar structure but without the cyclopropyl group, potentially leading to different reactivity and biological effects.
Uniqueness
N-(2-cyclopropyl-2-oxoethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is unique due to the presence of the cyclopropyl group, which can confer distinct steric and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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